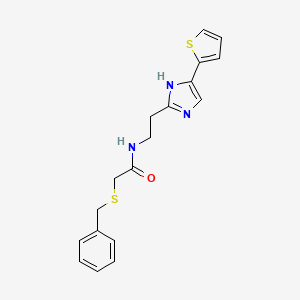

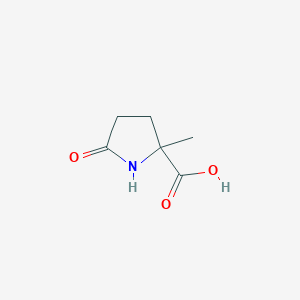

![molecular formula C23H21N5O2 B2439900 N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1904011-60-4](/img/structure/B2439900.png)

N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where the compound is a product (what reactants are needed to produce it) .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. On the chemical side, properties such as reactivity, acidity or basicity, and types of reactions the compound can undergo are studied .Wissenschaftliche Forschungsanwendungen

- A novel pyridine-containing metal-organic framework (MOF) with the formula [Zn(bpdc)DMA]·DMF (where bpdc = 2,2’-bipyridine-5,5’-dicarboxylate) has been directly carbonized at different temperatures to produce nitrogen-doped porous carbons (NPCs) .

- Nitrogen-doped porous carbons (NPCs) derived from pyridine-containing precursors can serve as efficient electrocatalysts for the ORR .

- They can store and deliver electrical energy efficiently, making them suitable for supercapacitor applications .

- Their porous structure and nitrogen doping contribute to improved lithium storage capacity and cycling stability .

Metal-Organic Frameworks (MOFs) Precursor for Nitrogen-Doped Porous Carbons

Electrocatalysis for Oxygen Reduction Reaction (ORR)

Electrochemical Capacitors (Supercapacitors)

Lithium-Ion Batteries

Adsorbents for Environmental Remediation

Catalyst Supports

Wirkmechanismus

Target of Action

The primary target of this compound is the phosphodiesterase (PDE) III isoenzyme . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is essential for various cellular processes, including the regulation of heart contractility .

Mode of Action

As a PDE-III inhibitor, the compound works by decreasing the hydrolysis of cAMP , leading to an increase in cAMP levels . This increase in cAMP improves cardiac function and peripheral vasodilation, which is particularly beneficial in conditions such as acute decompensated heart failure .

Biochemical Pathways

The compound’s action affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound prevents the breakdown of cAMP, leading to an increase in cAMP production . This increase in cAMP affects the heart’s contractile function and cardiac output, which are key components of the β-adrenergic signaling pathway .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. Dose adjustment may be required for patients with renal impairment .

Result of Action

The increase in cAMP levels resulting from the compound’s action leads to improved cardiac function and peripheral vasodilation . This can alleviate increased pressures on the heart, thus improving its pumping action . It also has the potential to increase the force of contraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the concentration of extractable myosmine, 2,3’-bipyridine, and cotinine decreased significantly after 19 months of aging . This suggests that the compound’s efficacy may decrease over time due to environmental factors

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-3-28-14-19(21(29)18-9-8-15(2)27-22(18)28)23(30)26-13-17-7-5-11-25-20(17)16-6-4-10-24-12-16/h4-12,14H,3,13H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKCDJMAAGODQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

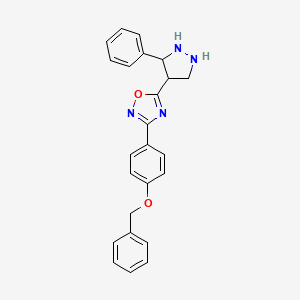

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)

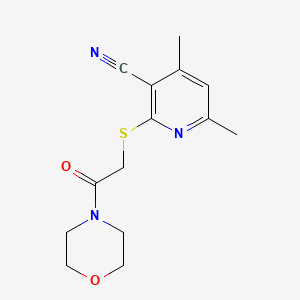

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)

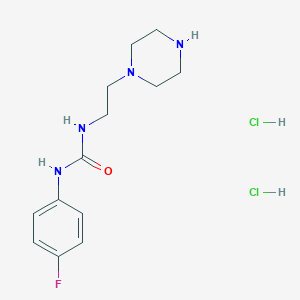

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)

![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)